SC-435 mesylate is classified as a bile acid transporter inhibitor. It has been synthesized and characterized in various studies, highlighting its significance in the field of medicinal chemistry. The compound is identified by the CAS number 289037-67-8 and is available from several chemical suppliers, indicating its relevance in research and development contexts .
The synthesis of SC-435 mesylate involves multiple steps, typically starting from simpler organic precursors. While specific proprietary methods may vary among manufacturers, the general approach includes:
The synthesis can be optimized through various reaction conditions, including solvent choice and concentration adjustments, to enhance the efficiency of the mesylation process .
SC-435 mesylate has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. Key features include:
The structural integrity is crucial for its function as a bile acid transporter inhibitor, affecting how it interacts with biological targets .
SC-435 mesylate participates in several chemical reactions that are relevant to its function:
These reactions are essential for understanding the pharmacokinetics and pharmacodynamics of SC-435 mesylate in biological systems .
SC-435 mesylate functions primarily as an inhibitor of specific bile acid transporters, which play a critical role in enterohepatic circulation. Its mechanism of action includes:
The precise molecular interactions involved are still under investigation but are critical for elucidating its therapeutic potential .
SC-435 mesylate has several potential applications in scientific research:
Research continues to explore additional applications based on its biochemical properties .
The therapeutic targeting of ASBT originated from foundational studies on BA transport mechanisms. In the 1990s, the cloning and characterization of ASBT (SLC10A2) revealed its critical role in reclaiming >90% of conjugated BAs from the distal ileum [2] [9]. Early physiological observations demonstrated that BA malabsorption—whether from surgical resection or genetic defects—reduced serum cholesterol and increased hepatic cholesterol catabolism. This positioned ASBT as a compelling target for hypercholesterolemia [6].
Initial ASBT inhibitors were derived from BA analogs with limited potency. SC-435 emerged from systematic optimization of non-BA scaffolds to enhance specificity and minimize absorption. Key milestones include:
Table 1: Evolution of ASBT Inhibitors Leading to SC-435 Mesylate
Compound | Chemical Class | Key Advancement | Limitations |
---|---|---|---|
2164U90 | Bile acid analog | Proof-of-concept for LDL reduction | Low potency; poor oral bioavailability |
S-8921 | Benzothiazepine | Improved ASBT affinity (IC₅₀ ~5 μM) | Partial systemic absorption |
SC-435 | Dibutyl-benzothiepine | High potency (IC₅₀ <0.1 μM); minimal absorption | Limited human trial data |
ASBT inhibition disrupts the enterohepatic circulation (EHC) of BAs—a tightly regulated process essential for lipid digestion and metabolic signaling. Under physiological conditions:
SC-435 interrupts this cycle by blocking ileal ASBT:
Table 2: Impact of SC-435 on Cholesterol Homeostasis in Preclinical Models
Parameter | Change with SC-435 | Mechanistic Basis |
---|---|---|
Fecal bile acid excretion | ↑ 250–400% | ASBT blockade in ileum |
Hepatic free cholesterol | ↓ 60–80% | Increased cholesterol→BA conversion (CYP7A1↑) |
Plasma LDL cholesterol | ↓ 40–70% | Hepatic LDLR↑ for plasma clearance |
Plasma HDL cholesterol | ↑ 43–47% | Altered ApoA1 metabolism and SR-B1 expression |
Atherosclerotic plaque | ↓ 25–42% | Reduced cholesterol deposition in aortic arch |
SC-435’s pharmacological profile distinguished it from earlier ASBT inhibitors. Key attributes include:
Therapeutic applications expanded beyond hypercholesterolemia:
Table 3: Therapeutic Applications of SC-435 in Preclinical Studies
Disease Model | Key Findings | Proposed Mechanism |
---|---|---|
Hypercholesterolemia (Guinea pigs) | LDL-C ↓70%; aortic cholesterol ↓42% (with simvastatin) | Hepatic LDLR↑; cholesterol→BA conversion ↑ |
Sclerosing cholangitis (mdr2−/− mice) | Hepatic BA ↓65%; fibrosis ↓; biliary PC/BA ratio normalized | Reduced toxic BA accumulation; FXR-independent |
NAFLD (High-fat diet mice) | Hepatic TG ↓30%; inflammation ↓ | Fecal BA excretion ↑; AMPKα activation |
Chronic constipation | Colonic transit ↑; bowel frequency ↑ | Luminal BA-induced fluid secretion |
SC-435 exemplifies a mechanistically driven approach to modulate enterohepatic signaling. Ongoing research explores its potential in diabetic dyslipidemia and as a prodrug target to enhance oral bioavailability of concomitant therapies [2] [9]. Its development underscores the therapeutic viability of ASBT inhibition for diverse hepatometabolic conditions.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4